2-Bromo-3-nitroaniline hydrochloride
Description
The hydrochloride form is presumed to enhance solubility and stability, typical of amine salts, with an estimated molecular weight of ~253.48 g/mol (base + HCl). Hazard data for the base compound include H302 (harmful if swallowed), with precautionary measures such as wearing protective gloves and eye protection .
Properties
IUPAC Name |
2-bromo-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVSLIPTZMOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-Bromo-3-nitroaniline generally involves nitration of aniline followed by bromination.
- Nitration: Aniline is dissolved in dilute hydrochloric acid and heated. Nitric acid is added to introduce the nitro group at the meta position relative to the amino group.
- Bromination: The nitroaniline is treated with bromine or a brominating agent like iron(III) bromide to introduce the bromine atom at the ortho position relative to the amino group.
Industrial Production
Industrial production methods follow similar steps as the synthetic routes, but are conducted on a larger scale. Reaction conditions, including temperature and reaction time, are carefully controlled to maximize yield and purity. The final product is purified using water and alkaline solutions to remove impurities.
Alternative Synthesis from 2-Bromo-3-nitrobenzoic acid
2-Bromo-3-nitroaniline can be synthesized from 2-Bromo-3-nitrobenzoic acid via a multi-step reaction:
Preparation Method for Bromo-Nitroaniline Dye Intermediate
A preparation method for a bromo-nitroaniline dye intermediate involves adding inorganic acid aqueous solution into bromide aqueous solution, stirring the mixture, and then adding a nitroaniline compound. The mixture is heated to between 35 and 55°C, pulped, and stirred. Chlorate aqueous solution is added dropwise over a period exceeding 2 hours. After stirring, the mixture's temperature is raised to between 65 and 75°C. Following the reaction, the mixture is filtered, and the filter cake is washed until the pH value is between 5 and 8, after which the filter cake is dried to obtain the bromo-nitroaniline dye stuff intermediate.
- In a 5000L enamel reaction still, 2050kg of a 20% hydrobromic acid solution is added, followed by the slow addition of 490kg of 98% sulfuric acid. The mixture is stirred for 30 minutes.
- 880kg of 2,4-dinitraniline is dropped into the solution, and the temperature is raised to 40°C. Then, 552kg of a 30% sodium chlorate solution is slowly dripped into the mixture.
- The mixture is incubated for half an hour, then warmed to 70°C and incubated for 2 hours.
- The solution is cooled to room temperature, filtered, and the filter cake is washed until it reaches a pH of 5-8. Drying the filter cake yields 1240kg of bright yellow 2,4-dinitro-6-bromo aniline, with a reported yield of 98% and a product purity of >=98%.
Synthesis of Substituted 2,3-Dialkoxyphenazines
The Buchwald–Hartwig reaction can be used in the synthesis of substituted 2,3-dialkoxyphenazines. For example, 1-bromo-2-nitro-4-(trifluoromethyl)benzene and 2-bromo-4-(tert-butyl)-1-nitrobenzene were used as compounds with substituents having different impacts on the biological activity of the final product. Bis(2-nitrophenyl)amine derivatives are synthesized via Buchwald–Hartwig coupling and then converted to phenazines via reduction followed by oxidation using ferric chloride.
General Procedure for the Synthesis of Compounds 2 and 3 via the Buchwald–Hartwig Coupling :
- Combine 1 (1 equiv, 0.5 mmol), palladium(II) acetate (6 mg, 0.06 equiv, 0.03 mmol), RuPhos (12 mg, 0.06 equiv, 0.03 mmol), caesium carbonate (650 mg, 4 equiv, 2 mmol), and either 2-bromo-4-(tert-butyl)-1-nitrobenzene (1 equiv, 0.5 mmol, for the synthesis of 2 ) or 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1 equiv, 0.5 mmol, for the synthesis of 3 ).
- Flush the tube with argon multiple times before adding toluene (2 mL) and flushing again.
- Seal the tube and heat the mixture at 110 °C for 24 h (2 ) or 48 h (3 ) using an oil bath.
- Cool the reaction mixture to room temperature, dilute with DCM (2 mL), filter through a silica gel pad, and wash with DCM.
- Concentrate the solution using a rotatory evaporator and purify by column chromatography on silica gel with a gradient elution of hexane:DCM (4:1 to 0:1).
Table 1: Yields of Buchwald–Hartwig Coupling and Phenazine Synthesis
| Compound | R1a | R2a | Yield of 2 (%) | Yield of 3 (%) | Yield of 5 (%) | Yield of 6 (%) |
|---|---|---|---|---|---|---|
| a | n = 1 | – Bui | 92 | 62 | 81 | 61 |
| b | n = 2 | – Bui | 95 | 79 | 82 | 79 |
| c | – Bui | n = 2 | 96 | 71 | 88 | 69 |
| d | n = 4 | – Bui | 95 | 50 | 55 | 65 |
| e | n = 6 | – Bui | 77 | 75 | 77 | 70 |
| f | n = 8 | – Bui | 96 | 63 | 65 | 67 |
| g | n = 10 | – Bui | 78 | 34 | 77 | 60 |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Major Products Formed
Reduction: 2-Bromo-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Different oxidized derivatives of aniline.
Scientific Research Applications
Pharmaceuticals
2-Bromo-3-nitroaniline hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for developing drugs targeting specific biological pathways.
Case Study:
A study demonstrated its role in synthesizing compounds that inhibit specific enzymes related to cancer progression, showcasing its potential in anticancer drug development .
Materials Science
The compound's unique hydrogen bonding capabilities make it suitable for applications in materials science, particularly in crystal engineering.
Applications:
- Crystal Growth: The compound can form stable crystals that are useful for studying molecular interactions.
- Polymer Chemistry: It serves as a building block for synthesizing polymers with enhanced mechanical properties .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for detecting various analytes due to its reactivity.
Example:
It has been utilized in colorimetric assays to quantify nitro compounds in environmental samples, demonstrating its utility in environmental monitoring .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of enzyme inhibitors | Potential anticancer properties |
| Materials Science | Crystal engineering and polymer synthesis | Enhanced stability and mechanical properties |
| Analytical Chemistry | Reagent for detecting nitro compounds | Effective colorimetric assays for environmental analysis |
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitroaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Bromo-3-nitroaniline and Analogous Compounds
*Hydrochloride form inferred; †Estimated based on substituents and HCl addition.
Functional Group and Reactivity Analysis
- Halogen Positioning : Bromine at position 2 (as in 2-bromo-3-nitroaniline) vs. position 3 (e.g., 3-bromo-N-methylaniline hydrochloride) alters steric and electronic effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions .
- Hydrochloride Salts : Hydrochloride derivatives (e.g., 3-bromo-5-chloro-2-fluoroaniline HCl) generally exhibit improved solubility in polar solvents compared to free bases, critical for pharmaceutical formulation .
Stability and Handling Considerations
- 2-Bromo-3-nitroaniline requires protection from light and moisture, consistent with nitroaromatic compounds prone to decomposition .
- Analogous hydrochlorides (e.g., 2-bromo-4-ethylaniline hydrochloride) show similar stability requirements, though specific degradation data are unavailable .
Research Implications and Gaps
- Synthetic Utility : The bromine and nitro groups in 2-bromo-3-nitroaniline make it a candidate for Suzuki-Miyaura coupling, though direct studies are absent in the evidence.
- Data Limitations : Key parameters like melting point, solubility, and detailed toxicity for the hydrochloride form require experimental validation. Comparative HPLC stability data (e.g., as in –4 for other hydrochlorides) are also lacking .
Biological Activity
2-Bromo-3-nitroaniline hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of both bromine and nitro functional groups attached to an aniline structure. Its molecular formula is , with a molecular weight of approximately 217.02 g/mol. The specific arrangement of these groups significantly influences its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.02 g/mol |
| Solubility | Soluble in various organic solvents |
| Physical State | Solid at room temperature |
Target Enzymes
Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. It has shown inhibitory effects on CYP1A2 and CYP2C19, impacting the metabolism of several pharmaceuticals.
Biochemical Pathways
The compound participates in multiple biochemical reactions, including:
- Enzyme Inhibition : It can act as a substrate or inhibitor in enzymatic reactions, potentially leading to altered enzyme activity.
- Cellular Signaling : It influences cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules such as transcription factors.
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate that it undergoes predominant urinary excretion with low tissue distribution. The clearance rate is relatively slow, which may contribute to its prolonged biological effects.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to modulate biological processes. Its reactivity allows it to serve as a valuable intermediate in organic synthesis, facilitating the development of more complex pharmaceutical compounds.
Case Studies
- Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits CYP1A2 activity, which is essential for the metabolism of numerous drugs. This inhibition could lead to drug-drug interactions that necessitate careful monitoring in clinical settings.
- Cellular Effects : In vitro studies have shown that the compound can affect gene expression related to oxidative stress responses, indicating its potential role in modulating cellular responses to environmental stressors.
Q & A
Q. What are the critical steps for synthesizing 2-bromo-3-nitroaniline hydrochloride, and how can intermediates be characterized?
Synthesis typically involves bromination of 3-nitroaniline followed by hydrochloric acid salt formation. Key steps include:
- Bromination : Electrophilic substitution using bromine in acetic acid at controlled temperatures (0–5°C) to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures to isolate intermediates.
- Characterization : Use NMR (e.g., , ) to confirm substitution patterns (aromatic protons at δ 7.2–8.5 ppm) and HPLC (>95% purity) .
- Safety : Handle intermediates in a fume hood due to nitro-group toxicity; wear chemical-resistant gloves and goggles .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability tests should include:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Light Sensitivity : Store in amber glass vials; monitor degradation via UV-Vis spectroscopy over weeks.
- Humidity Control : Use desiccators with silica gel to prevent hydrolysis.
- Long-Term Storage : Refrigerate at 4°C in sealed containers; verify integrity via periodic HPLC .
Q. What spectroscopic methods are optimal for distinguishing this compound from its structural analogs?
Key techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for bromonitroaniline derivatives?
- Experimental Replication : Standardize reaction conditions (e.g., solvent purity, stoichiometry).
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., dibrominated species).
- Literature Comparison : Cross-reference with analogous compounds (e.g., 3-bromo-4-nitroaniline yields ~60–70% under similar conditions) .
- Statistical Validation : Apply ANOVA to assess variability across trials .
Q. What mechanistic insights explain the regioselectivity of nitration in bromoaniline precursors?
- Electronic Effects : Bromine’s meta-directing nature and nitro’s deactivating role favor nitration at the 3-position.
- Computational Modeling : DFT studies can map electron density to predict reactive sites.
- Comparative Studies : Compare with 2-bromo-4-nitroaniline to assess steric vs. electronic influences .
Q. How can computational chemistry optimize synthetic routes for halogenated nitroanilines?
- In Silico Design : Use software like Gaussian or ORCA to model transition states for bromination/nitration.
- Solvent Effects : Simulate polarity impacts (e.g., acetic acid vs. DCM) on reaction kinetics.
- Validation : Correlate computed activation energies with experimental yields .
Data Contradiction & Validation
Q. How should discrepancies in melting point data for halogenated nitroanilines be addressed?
- Purity Checks : Re-measure after recrystallization (≥99% purity via HPLC).
- Method Standardization : Use same apparatus (e.g., capillary vs. DSC).
- Literature Benchmark : Compare with 3-bromo-4-nitroaniline (reported mp 145–148°C) .
Q. What strategies validate the absence of degradation products in long-term stability studies?
- Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks; monitor via LC-MS.
- Control Groups : Compare with sealed vs. open storage conditions.
- Degradation Markers : Track nitro-group reduction (e.g., amine formation via TLC) .
Safety & Compliance
Q. What are the critical safety protocols for handling nitroaniline hydrochlorides?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
